

# 1-Bromo-3-(trifluoromethoxy)benzene structural information and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-3-(trifluoromethoxy)benzene

Cat. No.: B1268021

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## An In-depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, **1-Bromo-3-(trifluoromethoxy)benzene** is a key chemical intermediate. Its unique structure, featuring both a bromine atom and an electron-withdrawing trifluoromethoxy group, makes it a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structural information, physicochemical properties, a representative synthesis protocol, and its applications in the pharmaceutical and agrochemical industries.

## Chemical Structure and Identifiers

**1-Bromo-3-(trifluoromethoxy)benzene** is an aromatic compound where a benzene ring is substituted with a bromine atom and a trifluoromethoxy group at the meta positions.

Caption: 2D structure of **1-Bromo-3-(trifluoromethoxy)benzene**.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	1-bromo-3-(trifluoromethoxy)benzene[1]
Synonyms	3-Bromotrifluoromethoxybenzene, m-Bromotrifluoromethoxybenzene[1]
CAS Number	2252-44-0[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub> O[1][2]
SMILES	C1=CC(=CC(=C1)Br)OC(F)(F)F[1][4]
InChI	1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10,11)/h1-4H[1][4][5]
InChIKey	WVUDHWBCPSXAFN-UHFFFAOYSA-N[1][4][5]

## Physicochemical and Spectral Data

The physical properties of **1-Bromo-3-(trifluoromethoxy)benzene** make it suitable for various synthetic chemistry applications. It exists as a liquid under standard conditions.[4][5][6]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	241.01 g/mol	[1][2][4]
Appearance	Colorless to almost colorless or light yellow liquid	[6]
Density	1.62 g/mL at 25 °C	[4][5]
Refractive Index	n <sub>20</sub> /D 1.462	[4][5]
Flash Point	63 °C (145.4 °F) - closed cup	[5]

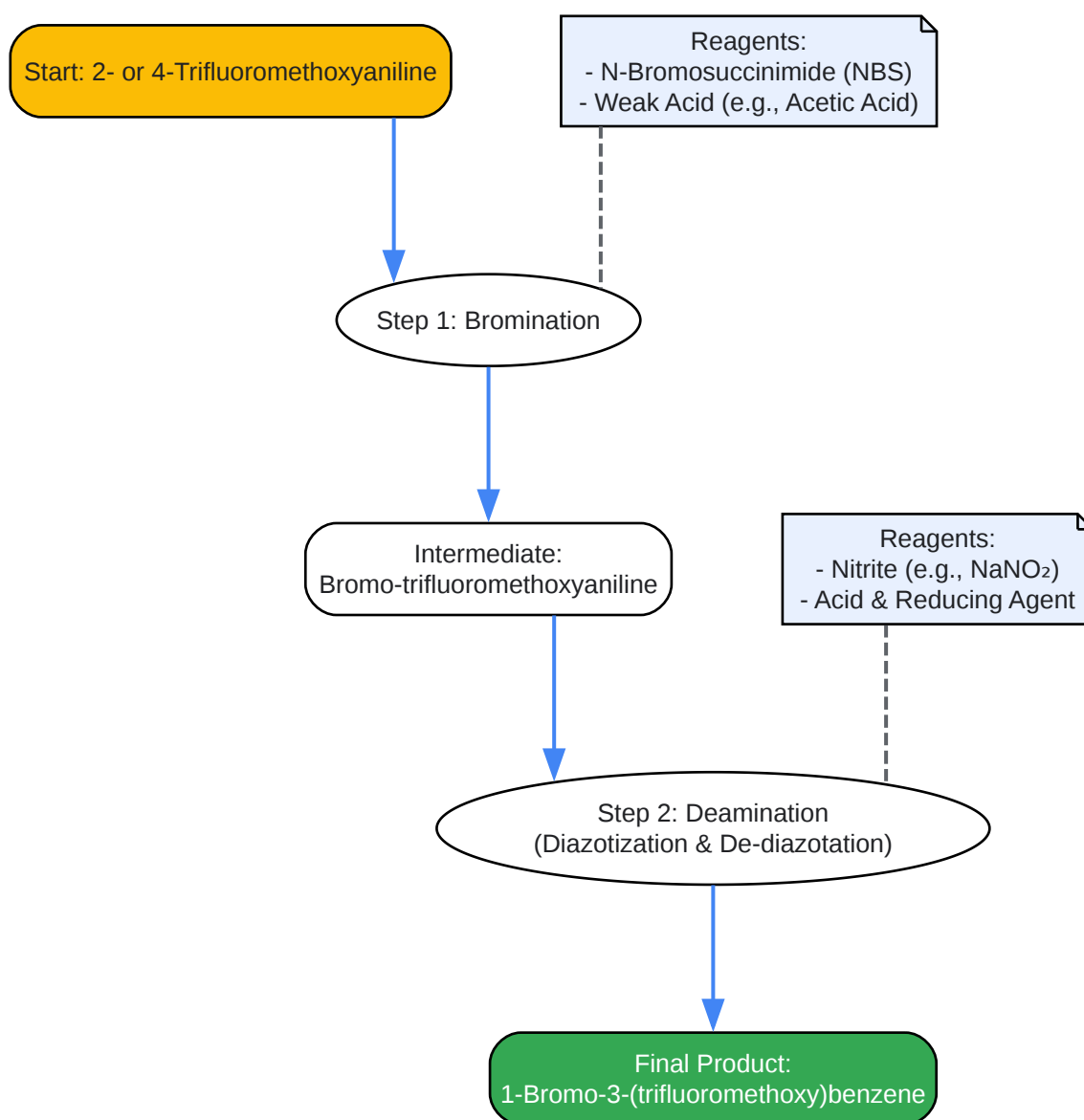
Spectral Information: Comprehensive spectral data for this compound, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (GC-MS), and IR Spectra (FTIR), are available through databases

such as PubChem, providing crucial information for structural confirmation and purity analysis.  
[1]

## Experimental Protocols: Synthesis

The synthesis of **1-Bromo-3-(trifluoromethoxy)benzene** is challenging via direct bromination because the trifluoromethoxy group directs substitution to the ortho and para positions.[7] A common and effective method involves the bromination of an aniline precursor followed by a deamination reaction to achieve the desired meta-substituted product.[7][8]

A Representative Synthesis Workflow:



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Caption: Workflow for the synthesis of **1-Bromo-3-(trifluoromethoxy)benzene**.

Methodology:

- **Bromination:** The process starts with either 2- or 4-trifluoromethoxyaniline.[7] This precursor is subjected to bromination using an agent that releases  $\text{Br}^+$  ions in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).[7][8] The reaction is typically carried out in the presence of a weak acid, like acetic acid, at a controlled temperature, often around 0 °C, due to the exothermic nature of the reaction.[7] This step yields a bromo-trifluoromethoxyaniline intermediate.
- **Deamination:** The resulting intermediate undergoes a deamination reaction to remove the amino group. This is typically achieved through diazotization, where the amine is treated with a nitrite (e.g., sodium nitrite) in the presence of an acid. The resulting diazonium salt is then removed (de-diazotation) using a reducing agent, which univocally yields the final **1-Bromo-3-(trifluoromethoxy)benzene** product with high selectivity.[8]

## Applications in Research and Drug Development

**1-Bromo-3-(trifluoromethoxy)benzene** is a highly valued building block in medicinal chemistry and agrochemical research.[6][9]

- **Drug Discovery:** The trifluoromethoxy ( $-\text{OCF}_3$ ) group is a crucial bioisostere for other functional groups and is known to enhance key molecular properties. Its incorporation can improve metabolic stability, increase lipophilicity, and modify the binding affinity of a molecule to its biological target.[9] This makes the compound an essential precursor for synthesizing novel therapeutic agents, including antifungal agents, serotonin receptor modulators, and anti-inflammatory drugs.[6][9]
- **Synthetic Intermediate:** The presence of a bromine atom allows for a variety of subsequent chemical modifications, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This enables the efficient construction of complex molecular scaffolds required for advanced pharmaceutical candidates.

- Agrochemicals and Materials Science: Beyond pharmaceuticals, it is used in the development of new pesticides and in the synthesis of liquid crystal materials, where its thermal stability and polarity are advantageous.[6]

In summary, **1-Bromo-3-(trifluoromethoxy)benzene** is a pivotal chemical for creating advanced molecules. Its well-defined properties and versatile reactivity make it an indispensable tool for chemists and researchers aiming to develop next-generation pharmaceuticals and functional materials.

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- To cite this document: BenchChem. [1-Bromo-3-(trifluoromethoxy)benzene structural information and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268021#1-bromo-3-trifluoromethoxy-benzene-structural-information-and-formula]

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